molecular formula C17H13BrN2 B12961051 4-(Bromomethyl)-6-phenyl-2,2'-bipyridine

4-(Bromomethyl)-6-phenyl-2,2'-bipyridine

Cat. No.: B12961051
M. Wt: 325.2 g/mol
InChI Key: KVKNACDPHQVRKR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-phenyl-2,2'-bipyridine is a brominated derivative of 2,2'-bipyridine, featuring a bromomethyl (–CH2Br) substituent at the 4-position of one pyridine ring and a phenyl group at the 6-position of the adjacent pyridine ring. This compound serves as a versatile intermediate in coordination chemistry and materials science due to the reactive bromomethyl group, which enables nucleophilic substitution for further functionalization . Its structure combines the π-conjugated bipyridine backbone with substituents that modulate electronic and steric properties, making it valuable in designing metal complexes, catalysts, and luminescent materials .

Properties

Molecular Formula

C17H13BrN2

Molecular Weight

325.2 g/mol

IUPAC Name

4-(bromomethyl)-2-phenyl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C17H13BrN2/c18-12-13-10-16(14-6-2-1-3-7-14)20-17(11-13)15-8-4-5-9-19-15/h1-11H,12H2

InChI Key

KVKNACDPHQVRKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)CBr)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine typically involves the bromination of a precursor bipyridine compound. One common method is the bromination of 4-methyl-6-phenyl-2,2’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor under controlled temperature and illumination conditions . This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted bipyridines
  • Aldehydes or carboxylic acids
  • Coupled bipyridine derivatives

Scientific Research Applications

4-(Bromomethyl)-6-phenyl-2,2’-bipyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine involves its interaction with molecular targets through its bromomethyl and phenyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with target molecules. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Crystallographic Features

4-[4-(Methylsulfanyl)phenyl]-6-phenyl-2,2'-bipyridine
  • Substituents : Methylsulfanyl (–SCH3) at the 4-position of a pendant phenyl ring.
  • Planarity : X-ray diffraction reveals near-planar geometry across all four aromatic rings, with pendant rings deviating by 10.18° (methylsulfanylphenyl), 14.12° (2-pyridyl), and 15.42° (6-phenyl) from the central pyridine plane .
  • Disorder : The 2-pyridyl and 6-phenyl groups exhibit positional disorder (60:40 occupancy), attributed to minimized C–H/H–C repulsions .
  • Synthesis : Prepared via condensation of 4-(methylsulfanyl)benzaldehyde with 2-acetylpyridine under basic conditions, followed by chromatography .
4-(Bromomethyl)-6-phenyl-2,2'-bipyridine
  • Substituents : Bromomethyl (–CH2Br) at the 4-position.
  • Reactivity : The bromomethyl group facilitates nucleophilic substitution (e.g., with amines or thiols), enabling conjugation to biomolecules or polymers .

Table 1: Structural Comparison

Compound Substituent Planarity (° Deviation) Disorder Observed Key Reference
4-[4-(Methylsulfanyl)phenyl]-6-phenyl-2,2'-bipyridine –SCH3 10.18–15.42 Yes (60:40)
4-(Bromomethyl)-6-phenyl-2,2'-bipyridine –CH2Br Not reported Likely reduced

Electronic and Coordination Properties

4-(2-Hydroxyphenyl)-6-phenyl-2,2'-bipyridine (hpbpy)
  • Substituent : Hydroxyl (–OH) at the 4-position.
  • Coordination : The hydroxyl group enhances metal-binding affinity, forming stable Mn and Re complexes for CO2 reduction catalysis .
  • Synthesis : Synthesized via Kröhnke reaction, coupling pyridinium salts with hydroxy chalcones .
4,6-Diphenyl-2,2'-bipyridine (dpbpy)
  • Substituents : Phenyl groups at 4- and 6-positions.
  • Electronic Effects : Electron-rich phenyl rings increase π-conjugation, improving luminescence in Pt(II) complexes .
  • Applications : Used in cyclometalated complexes for light-emitting devices .
4-(Bromomethyl)-6-phenyl-2,2'-bipyridine
  • Electronic Effects: The electron-withdrawing bromine atom decreases electron density at the bipyridine nitrogen, altering redox potentials in metal complexes.
  • Coordination Utility : Serves as a precursor for functionalized ligands. For example, bromomethyl groups can be replaced with thiols for SAMs or acetylides for luminescent Pt(II) complexes .

Table 2: Electronic and Coordination Comparison

Compound Substituent Key Properties Applications Key Reference
hpbpy –OH Enhanced metal binding, catalytic activity CO2 reduction catalysts
dpbpy –Ph High π-conjugation, luminescence Light-emitting materials
4-(Bromomethyl)-6-phenyl-2,2'-bipyridine –CH2Br Reactive site for substitution Drug conjugates, SAMs

Reactivity and Functionalization Potential

Platinum(II) Complexes with Substituted Bipyridines
  • Substituents : Fluorophenyl, methylphenyl, methoxyphenyl ().
  • Reactivity : Electron-withdrawing groups (e.g., –F) enhance DNA-binding affinity in cytotoxic Pt(II) complexes .
  • Comparison : Bromomethyl’s leaving-group ability allows post-functionalization, unlike stable substituents like –OCH3 or –CH3 .
Rollover Cyclometalation in 6-Phenyl-2,2'-bipyridines
  • Protected Pyridines : Methyl groups at 3,5-positions prevent undesired metalation, directing reactions to the external pyridine ring .
  • Bromomethyl Utility : The –CH2Br group could act as a directing group or participate in oxidative addition with transition metals (e.g., Ir, Pt) .

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